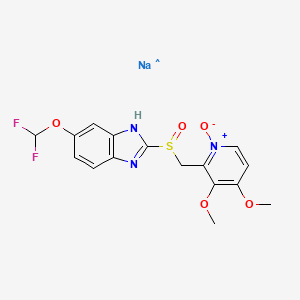

Pantoprazole N-Oxide Sodium Salt

説明

BenchChem offers high-quality Pantoprazole N-Oxide Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole N-Oxide Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

InChI |

InChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEHEKMTBYCUCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279822-90-0 | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279822-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Molecular weight and formula of Pantoprazole N-Oxide Sodium Salt

Molecular Characterization, Formation Mechanisms, and Analytical Protocols

Executive Summary

Pantoprazole N-Oxide (specifically the sodium salt form in formulated products) is a critical oxidative degradant and process-related impurity (often designated as Impurity A or B depending on the pharmacopeia) of the proton pump inhibitor Pantoprazole.[1][2] Its presence must be strictly controlled under ICH Q3A/B guidelines due to its potential to alter the efficacy profile of the drug product.

This guide provides a definitive technical analysis of the Pantoprazole N-Oxide Sodium Salt , distinguishing it from its isobaric analogue (Pantoprazole Sulfone) and detailing the specific pathways of its formation and detection.

Part 1: Physicochemical Identity

The "N-Oxide" designation in Pantoprazole refers to the oxidation of the nitrogen atom within the pyridine ring, not the benzimidazole moiety. While the analytical standard is often supplied as the Free Acid , the species present in the final pharmaceutical dosage form (which is alkaline, pH 9–10) is the Sodium Salt .

Molecular Specifications Table

| Property | Pantoprazole N-Oxide (Free Acid) | Pantoprazole N-Oxide (Sodium Salt) |

| CAS Number | 953787-60-5 | 1279822-90-0 (Generic/Salt specific) |

| Molecular Formula | ||

| Molecular Weight | 399.37 g/mol | 421.35 g/mol |

| Exact Mass | 399.0700 | 421.0519 |

| Appearance | Off-white to pale yellow powder | White to off-white hygroscopic solid |

| Solubility | DMSO, Methanol, dilute Alkali | Water (High), Methanol |

| pKa (Calculated) | ~3.8 (Pyridine N-oxide), ~8.1 (Benzimidazole) | N/A (Salt form) |

Structural Commentary

The molecule is a zwitterionic candidate in neutral solution but exists as an anion in the sodium salt form.

-

Oxidation Site: The pyridine nitrogen is oxidized to an

functionality. -

Salt Site: The proton on the benzimidazole nitrogen (N-H) is replaced by a sodium ion (

) in the salt form. -

Isobaric Confusion: It is isobaric (same mass) with Pantoprazole Sulfone (

), where the sulfinyl group (

Part 2: Formation & Mechanistic Insight

The formation of Pantoprazole N-Oxide occurs through electrophilic attack on the pyridine nitrogen. This can happen via two distinct pathways: Process Carryover (during synthesis) or Degradation (during storage).

Mechanism of Oxidation

Unlike the sulfur atom, which is oxidized by nucleophilic attack or radical mechanisms, the pyridine nitrogen is susceptible to direct oxidation by peracids or peroxides.

-

Reagent Sensitivity: The use of oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (

) favors N-oxide formation if pH and stoichiometry are not controlled. -

In-Situ Degradation: In lyophilized powder formulations, residual moisture and headspace oxygen can facilitate slow N-oxidation over time, accelerated by light (photolytic degradation).

Visualization: Degradation Pathways

The following diagram illustrates the divergent oxidation pathways of Pantoprazole.

Figure 1: Divergent oxidation pathways. The N-Oxide forms via pyridine oxidation, while the Sulfone forms via sulfur over-oxidation. Both are isobaric impurities.

Part 3: Analytical Characterization Strategy

Detecting Pantoprazole N-Oxide Sodium Salt requires a method capable of resolving it from the parent drug and the isobaric sulfone impurity.

The Isobaric Challenge

Both the N-Oxide and Sulfone have a mass shift of +16 Da relative to Pantoprazole (

-

Pantoprazole:

[3] -

N-Oxide & Sulfone:

Recommended Protocol: Reverse-Phase HPLC with MS/MS

Objective: Separate and identify N-Oxide in the presence of Sulfone.

1. Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). Alkaline pH is crucial for peak shape of the benzimidazole.

-

Mobile Phase B: Acetonitrile : Methanol (50:50).

-

Gradient: 10% B to 80% B over 20 minutes.

2. Mass Spectrometry (MS/MS) Differentiation: To distinguish the N-Oxide from the Sulfone, analyze the fragmentation patterns:

-

N-Oxide Characteristic Loss: Loss of Oxygen (

Da) or -

Sulfone Characteristic Loss: Loss of

or similar sulfur-oxygen fragments. -

Retention Time: On C18 columns at alkaline pH, the N-Oxide typically elutes before the Sulfone due to higher polarity introduced by the

bond.

Visualization: Analytical Workflow

Figure 2: Analytical logic for distinguishing isobaric impurities using LC-MS/MS.

Part 4: Synthesis of Reference Standard

For validation purposes, researchers often need to synthesize the N-Oxide standard.

Protocol: Selective N-Oxidation

-

Starting Material: Dissolve Pantoprazole (Free Acid) in Dichloromethane (DCM).

-

Oxidant: Add m-Chloroperoxybenzoic acid (mCPBA) (1.05 equivalents) at 0°C.

-

Note: Low temperature is critical to prevent sulfur oxidation (sulfone formation).

-

-

Quenching: Quench with saturated Sodium Thiosulfate solution to remove excess peroxide.

-

Salt Formation: Extract the organic layer, dry, and treat with 1 equivalent of Sodium Hydroxide (NaOH) in methanol.

-

Isolation: Evaporate solvent and recrystallize (typically from Ethanol/Ether) to obtain Pantoprazole N-Oxide Sodium Salt .

References

-

Reddy, G. M., et al. (2007).[6] "Structural identification and characterization of potential impurities of pantoprazole sodium." Journal of Pharmaceutical and Biomedical Analysis. Link

-

United States Pharmacopeia (USP). "Pantoprazole Sodium Monograph: Impurity Tables." Link

-

BenchChem. "Pantoprazole N-oxide synthesis pathway and technical guide." Link

-

Cayman Chemical. "Pantoprazole N-oxide Product Information & Safety Data Sheet." Link

-

International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." Link

Sources

Technical Monograph: Identification and Characterization of Pantoprazole N-Oxide Sodium Salt

Executive Summary: The Impurity Context

In the development of Proton Pump Inhibitors (PPIs) like Pantoprazole, oxidative instability is a critical quality attribute.[1] While the Sulfone (USP Related Compound A) is the primary oxidative degradant formed at the sulfinyl bridge, the N-Oxide represents a distinct oxidation pathway occurring at the pyridine nitrogen.

Correctly identifying "Pantoprazole N-Oxide Sodium Salt" is frequently complicated by ambiguous nomenclature in chemical catalogs and the existence of multiple salt/hydration forms. This guide provides the definitive CAS registry data, synthesis pathways, and self-validating analytical protocols to distinguish this impurity from the active pharmaceutical ingredient (API) and other related compounds.

Identity & Registry: The CAS Matrix

The primary confusion in sourcing and identifying this compound stems from the distinction between the Free Acid/Base form and the Sodium Salt . In regulatory submissions and analytical method validation, precision is non-negotiable.

Definitive Identification Table

Use the following matrix to verify Reference Standards (RS):

| Compound Form | CAS Number | Chemical Formula | Molecular Weight | Role |

| Pantoprazole N-Oxide (Sodium Salt) | 1279822-90-0 | 421.35 g/mol | Target Impurity Standard | |

| Pantoprazole N-Oxide (Free Base) | 953787-60-5 | 399.37 g/mol | Precursor / Metabolite | |

| Pantoprazole Sodium (API) | 138786-67-1 | 432.37 g/mol | Parent Drug | |

| Pantoprazole Sulfone | 127780-16-9 | 399.37 g/mol | USP Related Compound A |

Critical Note: Do not confuse the N-Oxide (Free Base) with the Sulfone. They are isomers with identical molecular weights (399.37 g/mol ) but distinct fragmentation patterns and retention times.

Chemical Basis & Formation Mechanism

Pantoprazole contains two primary sites susceptible to oxidation:

-

The Sulfinyl Sulfur: Oxidation here yields the Sulfone (Impurity A).

-

The Pyridine Nitrogen: Oxidation here yields the N-Oxide .[2]

The N-Oxide is typically formed via electrophilic attack on the lone pair of the pyridine nitrogen. In the presence of strong oxidizers (e.g., peracids like m-CPBA) or under stress conditions (photolytic degradation), the N-oxide can form alongside the sulfone.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent oxidation pathways.

Figure 1: Divergent oxidation pathways of Pantoprazole yielding Sulfone and N-Oxide impurities.

Synthesis & Isolation Strategy

To generate the N-Oxide Sodium Salt for use as a Reference Standard, a targeted synthesis is required. Direct oxidation of the parent API often yields a mixture favoring the sulfone.

Protocol: Regioselective N-Oxidation

Objective: Synthesize Pantoprazole N-Oxide with minimized sulfone formation.

-

Precursor Preparation: Dissolve Pantoprazole (Free Base) in Dichloromethane (DCM).

-

Oxidant Addition: Cool to -10°C. Add m-Chloroperoxybenzoic acid (m-CPBA) stoichiometrically (1.05 eq).

-

Why: Low temperature favors kinetic control, reducing over-oxidation at the sulfur center.

-

-

Quenching: Quench with aqueous Sodium Thiosulfate to neutralize excess peroxide.

-

Extraction: Wash with saturated Sodium Bicarbonate (NaHCO3) to remove m-chlorobenzoic acid byproduct.

-

Salt Formation:

-

Dissolve the isolated N-Oxide free base in Ethanol.

-

Add Sodium Hydroxide (NaOH) in equimolar ratio (1:1).

-

Precipitate using Diethyl Ether or lyophilize to obtain Pantoprazole N-Oxide Sodium Salt (CAS 1279822-90-0) .

-

Analytical Characterization Protocols

Distinguishing the N-Oxide from the Sulfone is the primary analytical challenge due to their isomeric nature.

HPLC Method (Reverse Phase)

Standard USP methods for "Organic Impurities" may not resolve the N-Oxide from the Sulfone without modification.

-

Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V).

-

Mobile Phase A: 0.05M Phosphate Buffer (pH 7.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: High pH is crucial for Pantoprazole stability, but the N-oxide is relatively stable.

-

Note: The N-Oxide is more polar than the Sulfone and typically elutes earlier (lower Relative Retention Time, RRT).

-

LC-MS/MS Identification (The Self-Validating Step)

Mass spectrometry provides the definitive confirmation.

| Parameter | Pantoprazole Sulfone (Isomer) | Pantoprazole N-Oxide (Target) |

| Precursor Ion [M+H]+ | m/z 400.1 | m/z 400.1 |

| Key Fragment (MS2) | m/z 214 (Benzimidazole sulfone fragment) | m/z 168/184 (Pyridine N-oxide specific fragments) |

| Mechanism | Sulfone moiety is stable; fragmentation occurs at the bridge. | Deoxygenation: Characteristic loss of Oxygen (-16 Da) is often observed in N-oxides under high collision energy. |

NMR Spectroscopy (Structural Fingerprint)

Proton NMR (

-

Pantoprazole (Parent): Pyridine protons appear in the aromatic region (approx 8.2 ppm).

-

Pantoprazole N-Oxide: The oxidation of the nitrogen atom causes a distinct deshielding effect on the protons adjacent to the nitrogen (positions 2 and 6 of the pyridine ring).

-

Observation: Look for a downfield shift (approx +0.2 to +0.4 ppm) of the pyridine protons compared to the parent API.

-

Analytical Decision Tree

Follow this logic flow to confirm identity.

Figure 2: Analytical decision matrix for distinguishing oxidative impurities.

References

-

BioOrganics. (2023). Pantoprazole N-Oxide Sodium Salt - CAS 1279822-90-0.[3][4] Retrieved from [Link]

-

Reddy, G. M., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[5] (Foundational text for impurity profiling).

Sources

Difference between Pantoprazole Sodium and Pantoprazole N-Oxide Sodium

Differentiation, Mechanism of Formation, and Analytical Control

Executive Summary

In the development and quality control of proton pump inhibitors (PPIs), distinguishing the Active Pharmaceutical Ingredient (API)—Pantoprazole Sodium —from its oxidative degradation products is critical for compliance with ICH Q3A/B guidelines.

Pantoprazole N-Oxide (often designated as Impurity D or VI depending on the pharmacopeia) is the primary oxidative impurity formed during the synthesis or storage of Pantoprazole Sodium. While the API is a potent inhibitor of the H+/K+ ATPase enzyme, the N-oxide variant acts as a pharmacological impurity with significantly attenuated activity and distinct physicochemical properties.

This guide details the structural divergence, formation mechanisms, and the specific HPLC/LC-MS protocols required to resolve these two species.

Structural & Mechanistic Divergence

The fundamental difference between the two compounds lies in the oxidation state of the pyridine nitrogen. This single atomic change alters the molecule's polarity, pKa, and ability to undergo the acid-catalyzed rearrangement necessary for PPI activation.

Chemical Structure Comparison[1][2][3]

| Feature | Pantoprazole Sodium (API) | Pantoprazole N-Oxide (Impurity) |

| CAS Number | 138786-67-1 (Sesquihydrate) | 953787-60-5 |

| Molecular Formula | C16H14F2N3NaO4S | C16H15F2N3O5S (Free Acid) |

| Molecular Weight | 405.4 g/mol | 399.37 g/mol (Free Acid) |

| Key Functional Group | Pyridine Nitrogen (Free lone pair) | Pyridine N-Oxide (Coordinate covalent bond to Oxygen) |

| Polarity | Moderate (Lipophilic precursor) | Higher Polarity (Due to N-O dipole) |

| Pharmacology | Pro-drug (Activates in acidic canaliculi) | Inactive/Low Activity (Cannot form cyclic sulfenamide) |

The Mechanism of Inactivation

Pantoprazole is a pro-drug. To function, it must protonate at the pyridine nitrogen in the acidic environment of the parietal cell, triggering a rearrangement to the active cyclic sulfenamide.

In Pantoprazole N-Oxide , the pyridine nitrogen is already oxidized. It lacks the lone pair required to accept a proton efficiently at physiological pH ranges. Consequently, it cannot undergo the nucleophilic attack on the benzimidazole carbon, rendering it pharmacologically inert.

Visualization: Oxidation & Degradation Pathway

The following diagram illustrates the oxidative stress pathway that converts the API into the N-Oxide impurity.

Figure 1: Oxidative degradation pathway of Pantoprazole. The N-oxide forms via electrophilic attack on the pyridine nitrogen.

Analytical Strategy: Separation & Identification

Distinguishing Pantoprazole from its N-oxide is challenging due to their structural similarity.[1] However, the N-oxide's increased polarity allows for separation using Reversed-Phase HPLC (RP-HPLC).

Chromatographic Behavior

In a standard C18 RP-HPLC system:

-

Pantoprazole N-Oxide is more polar (due to the N-O bond dipole) and typically elutes earlier (lower Retention Time, RT) than the parent Pantoprazole peak.

-

Pantoprazole Sodium is more lipophilic and elutes later .

Validated HPLC Protocol

This protocol is designed to resolve the N-oxide impurity from the main peak with a resolution factor (

Reagents:

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (

) -

Triethylamine (TEA) - Critical for peak shape of basic compounds

-

Orthophosphoric Acid (for pH adjustment)[2]

System Parameters:

| Parameter | Specification | Rationale |

| Column | C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm | Provides necessary hydrophobic interaction to separate the parent drug from polar impurities. |

| Mobile Phase A | Phosphate Buffer (pH 7.[2][3]0) + 1.0 mL TEA | Neutral pH prevents acid-induced degradation during the run; TEA reduces tailing. |

| Mobile Phase B | Acetonitrile : Water (90:10) | Strong solvent for gradient elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | UV at 290 nm | Isosbestic point region; minimizes baseline drift. |

| Column Temp | 30°C | Ensures reproducible retention times. |

Gradient Program:

-

0-5 min: Isocratic 85% A / 15% B (Elutes polar degradants).

-

5-25 min: Linear Gradient to 40% A / 60% B (Elutes Pantoprazole and hydrophobic sulfones).

-

25-30 min: Wash and Re-equilibrate.

Analytical Workflow Diagram

Figure 2: Analytical workflow for the quantification and qualification of Pantoprazole N-Oxide.

Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress)

To validate the analytical method's ability to detect the N-oxide, you must intentionally generate it.

-

Preparation: Prepare a 1.0 mg/mL solution of Pantoprazole Sodium in Mobile Phase A.

-

Stress Induction: Add 30% Hydrogen Peroxide (

) to the solution to achieve a final concentration of 3% -

Incubation: Store at Room Temperature (25°C) for 4–6 hours. Note: Pantoprazole is sensitive; do not overheat.

-

Quenching: Neutralize the oxidation if necessary (though usually direct injection is acceptable for immediate analysis) or dilute 1:10 with Mobile Phase.

-

Observation: Inject into the HPLC. You should observe a significant decrease in the Pantoprazole peak and the emergence/growth of the N-oxide peak (approx RRT 0.4 - 0.6 depending on exact gradient).

Protocol B: Isolation of N-Oxide (Synthesis for Standards)

If a reference standard is unavailable, the N-oxide can be synthesized via oxidation of the thioether.

-

Reactants: Dissolve Pantoprazole (free base) in dichloromethane (DCM).

-

Oxidant: Add 1.0 equivalent of m-chloroperbenzoic acid (m-CPBA) at 0°C.

-

Workup: Wash with sodium bicarbonate to remove acidic byproducts.

-

Purification: Recrystallize from ethanol/water or purify via flash chromatography (SiO2, MeOH/DCM gradient).

Regulatory & Toxicology Context (ICH Guidelines)

Under ICH Q3B(R2) (Impurities in New Drug Products), Pantoprazole N-Oxide is classified as a degradation product.

-

Reporting Threshold: 0.1% (or lower depending on daily dose).

-

Identification Threshold: 0.2% (for max daily dose < 2g).

-

Qualification: If the N-oxide exceeds the qualification threshold (usually 0.2% or 2 mg TDI), safety data is required.

Toxicology Note: While Pantoprazole N-Oxide is not typically flagged as a high-potency mutagen (unlike nitrosamines), it is structurally distinct enough that high levels (>0.5%) in a final dosage form usually trigger a requirement for genotoxicity assessment (Ames test) unless existing safety data covers the impurity.

References

-

International Council for Harmonisation (ICH). ICH Guideline Q3B(R2) on Impurities in New Drug Products.[4][5][6] European Medicines Agency.[7][4][5] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15008962, Pantoprazole Sodium. PubChem.[8][7] Available at: [Link]

- Sivakumar, T., et al. "Development and validation of a stability-indicating HPLC method for the determination of pantoprazole in pharmaceutical dosage forms." Acta Chromatographica, 2007.

Sources

- 1. Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity) | 953787-51-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Topic Q 3 B (R2) - Impurities in new drug products | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 6. xinfuda-group.com [xinfuda-group.com]

- 7. Pantoprazole Sodium | C16H14F2N3NaO4S | CID 15008962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

Mechanistic Characterization and Stability Profiling of Pantoprazole N-Oxide

An In-Depth Technical Guide on the Mechanism of N-Oxidation in Pantoprazole Stability Studies.

Technical Guide for Pharmaceutical Development

Executive Summary

This guide provides a rigorous technical analysis of the N-oxidation pathway in Pantoprazole, a critical degradation mechanism affecting drug product stability and impurity profiling.[1] Unlike the primary sulfone degradation pathway, N-oxidation involves the specific electrophilic attack on the pyridine nitrogen, yielding Pantoprazole N-Oxide (Impurity VI/B). This document details the chemical mechanism, differentiating it from sulfoxide oxidation, and establishes a self-validating LC-MS/MS workflow for its identification and quantification.

Chemical Mechanism of N-Oxidation

The stability of Pantoprazole (a substituted benzimidazole sulfoxide) is governed by the electronic susceptibility of two primary nucleophilic centers: the sulfinyl sulfur and the pyridine nitrogen .

The N-Oxidation Pathway

N-oxidation occurs at the nitrogen atom of the dimethoxypyridine ring. While the sulfoxide group (

Mechanism Steps:

-

Nucleophilic Activation: The pyridine nitrogen lone pair acts as a nucleophile.

-

Electrophilic Attack: The nitrogen attacks the electrophilic oxygen of the oxidizing agent (e.g., the terminal oxygen of a peroxyacid or Hydrogen Peroxide).

-

Heterolytic Cleavage: The O-O bond of the oxidant cleaves, transferring an oxygen atom to the nitrogen.

-

Stabilization: The resulting N-oxide is stabilized by resonance within the pyridine ring, despite the formal charge separation (

).

Selectivity: N-Oxide vs. Sulfone

-

Sulfone Formation (Major Pathway): The sulfur atom in the sulfoxide bridge is a "soft" nucleophile and is highly susceptible to oxidation, forming Pantoprazole Sulfone (

). This is typically the dominant degradation product under standard oxidative stress ( -

N-Oxide Formation (Minor/Specific Pathway): The pyridine nitrogen is a "harder" nucleophile. N-oxidation competes with sulfone formation but is often favored by specific oxidants (e.g., m-CPBA) or photolytic stress. In forced degradation with

, N-oxide appears as a secondary impurity, often eluting earlier than the parent drug in Reverse Phase (RP) chromatography due to the high polarity of the

Visualization of Degradation Pathways

The following diagram maps the divergent oxidation pathways of Pantoprazole.

Caption: Divergent oxidative degradation pathways of Pantoprazole leading to Sulfone and N-Oxide impurities.

Experimental Protocols

To validate the formation of N-oxide and distinguish it from the isobaric Sulfone (both +16 Da), the following specific stress testing and analytical protocols are recommended.

Oxidative Forced Degradation Protocol

This protocol is designed to generate sufficient quantities of N-oxide for method validation.

-

Preparation: Prepare a 1.0 mg/mL stock solution of Pantoprazole Sodium in Methanol.

-

Stress Condition (Oxidation):

-

Transfer 5.0 mL of stock solution to a volumetric flask.

-

Add 1.0 mL of 3% Hydrogen Peroxide (

) . -

Note: For higher N-oxide yield, use m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane if synthesizing a reference standard, as

favors the sulfone.

-

-

Incubation: Store at Room Temperature (20-25°C) for 4–24 hours.

-

Quenching: Quench the reaction with 10% Sodium Sulfite solution to neutralize excess oxidant.

-

Dilution: Dilute to volume with Mobile Phase to achieve a final concentration of 100 µg/mL.

LC-MS/MS Analytical Strategy

Differentiation of N-oxide and Sulfone requires Mass Spectrometry due to their identical molecular weight (

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

-

Gradient: 10% B to 80% B over 20 minutes.

-

Rationale: Neutral pH is preferred to maintain the stability of the acid-labile Pantoprazole.

Mass Spectrometry Parameters (ESI+):

-

Differentiation Logic:

-

Sulfone (m/z ~399): Characterized by the loss of a sulfonyl group or

(-64 Da) or homolytic cleavage of the C-S bond. -

N-Oxide (m/z ~399): Characterized by the loss of Oxygen (-16 Da) or specific pyridine ring fragments retaining the sulfur bridge.

-

Analytical Decision Tree

The following workflow ensures accurate identification of the N-oxide impurity.

Caption: LC-MS/MS Decision Tree for differentiating isobaric oxidative impurities.

Data Presentation & Analysis

Comparative Impurity Profile

The following table summarizes the physicochemical distinctions between the parent drug and its oxidative degradants.

| Parameter | Pantoprazole (Parent) | Pantoprazole Sulfone | Pantoprazole N-Oxide |

| Structure Modification | None | Sulfoxide | Pyridine N |

| Molecular Weight | 383.4 Da | 399.4 Da (+16) | 399.4 Da (+16) |

| Retention (RP-HPLC) | Intermediate | Early Eluting (More Polar)* | Early Eluting (Polar) |

| Key MS/MS Fragment | m/z 200 (Benzimidazole) | m/z 335 (Loss of | m/z 383 (Loss of O) |

| Formation Condition | N/A | Strong Oxidation ( | Oxidation / Photolysis |

*Note: Relative Retention Times (RRT) vary by column and pH. Typically, Sulfone and N-oxide elute before the parent in Reverse Phase due to increased polarity, while the Sulfide (reduced) elutes later.

Causality & Control

-

Causality: N-oxide formation is often trace-level in standard storage but spikes during photostability testing (ICH Q1B) or if the API synthesis involved pyridine N-oxide intermediates that were incompletely reduced.

-

Mitigation:

-

Protect formulation from light (amber glass/blister packs).

-

Control peroxide levels in excipients (e.g., Povidone, PEG).

-

Maintain alkaline micro-environment in the formulation (Pantoprazole is acid-labile).

-

References

-

BenchChem. Application of Pantoprazole N-oxide in Forced Degradation Studies. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Pantoprazole Sulfide N-Oxide | C16H15F2N3O4S. Retrieved from

-

Acta Scientific Pharmaceutical Sciences. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved from

-

Journal of Chromatographic Science. Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Retrieved from

-

ResearchGate. Summary of key LC/MS n data of pantoprazole and its metabolites. Retrieved from

Sources

Pantoprazole N-Oxide Sodium Salt toxicity and safety data

An In-Depth Technical Guide to the Toxicity and Safety of Pantoprazole N-Oxide

Authored by: Gemini, Senior Application Scientist

Abstract

Pantoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, functions by irreversibly inhibiting the gastric H+/K+-ATPase. The synthesis and degradation of pantoprazole, however, can yield various impurities, among which Pantoprazole N-Oxide is of significant regulatory and safety interest. Classified as a potential genotoxic impurity due to its N-oxide functional group, this compound necessitates rigorous control and characterization. This technical guide provides a comprehensive overview of Pantoprazole N-Oxide, moving beyond a simple data sheet to offer an in-depth analysis for researchers, toxicologists, and drug development professionals. We will explore the rationale behind its classification, the analytical workflows for its detection, the toxicological assessments required for its qualification, and the overarching regulatory framework that governs its acceptable limits in the final drug product.

Introduction: The Significance of Pantoprazole N-Oxide as a Process Impurity

Pantoprazole's therapeutic action is derived from its ability to suppress gastric acid secretion, providing relief for millions of patients worldwide.[1] The integrity of any active pharmaceutical ingredient (API), however, is contingent on its purity. During the synthesis of pantoprazole sodium, a key step involves the oxidation of a sulfide precursor to the active sulfoxide.[2] This critical step, if not precisely controlled, can lead to the formation of undesired byproducts, including the over-oxidized sulfone derivative and Pantoprazole N-Oxide.[2]

Pantoprazole N-Oxide is recognized as a key impurity and degradation product.[3][4][5] Its importance is magnified by the presence of a structural alert—the N-oxide moiety on the pyridine ring—which suggests a potential for genotoxicity.[6] According to international regulatory guidelines, such as ICH M7, impurities with genotoxic potential must be controlled to much lower levels than non-mutagenic impurities, often at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[7] This places a significant burden on manufacturers to not only detect and quantify this impurity but also to understand and mitigate its potential toxicological risk.

This guide will therefore focus on the methodologies and logical frameworks essential for the comprehensive safety assessment of Pantoprazole N-Oxide.

Synthesis and Characterization for Reference Standardization

To accurately quantify and conduct toxicological studies on an impurity, a pure reference standard is indispensable. The synthesis of Pantoprazole N-Oxide is a multi-step process undertaken to create this standard, enabling the development of validated analytical methods and providing material for safety assessment.[4]

A common synthetic route involves the initial N-oxidation of the pyridine precursor, 2-chloromethyl-3,4-dimethoxypyridine, followed by condensation with the benzimidazole thiol, and a final, carefully controlled oxidation of the resulting sulfide to the sulfoxide.[4][6]

The rationale for this multi-step synthesis, rather than direct oxidation of pantoprazole, is to achieve greater control over the reaction and avoid the formation of a complex mixture of oxidized products, ensuring a high-purity reference standard.

Analytical Methodologies: Detection and Quantification

The control of Pantoprazole N-Oxide relies on robust, stability-indicating analytical methods capable of separating it from the parent API and other related substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or diode-array detection (DAD) is the predominant technique.[3][8]

Key Principles of the Analytical Method

The causality behind the method's design is to exploit the physicochemical differences between pantoprazole and its impurities. A C18 column is typically used to separate the compounds based on their hydrophobicity.[8] A gradient elution, often involving a buffered aqueous phase and an organic modifier like acetonitrile or methanol, is employed to resolve closely eluting peaks and ensure all impurities, including the more polar N-oxide, are separated from the main pantoprazole peak.[9]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a generalized workflow for the quantification of Pantoprazole N-Oxide. It is a self-validating system because it includes system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 0.01 M ammonium acetate buffer and adjust the pH to 4.5 with orthophosphoric acid. Filter and degas.[9]

-

Mobile Phase B: HPLC-grade acetonitrile.

-

Rationale: A buffered mobile phase is critical for maintaining a consistent ionization state of the analytes, leading to reproducible retention times.

-

-

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB C18 (or equivalent), 5 µm, 150 x 4.6 mm.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 290 nm.[8]

-

Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of the Pantoprazole N-Oxide reference standard (e.g., 100 µg/mL) in a suitable solvent like methanol and dilute to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.[3]

-

Sample Solution: Accurately weigh and dissolve the pantoprazole API or crushed tablets in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

-

-

System Suitability Test (SST):

-

Inject the standard solution multiple times (n=5).

-

Calculate the relative standard deviation (RSD) of the peak area and retention time (typically <2.0%). Check theoretical plates and tailing factor against established limits.

-

Rationale: SST confirms that the analytical system is precise and suitable for the intended analysis on a given day.

-

-

Analysis and Quantification:

-

Inject the blank (mobile phase), standard solution, and sample solution.

-

Identify the Pantoprazole N-Oxide peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the concentration of Pantoprazole N-Oxide in the sample using the peak area response from the external standard calibration.

-

Toxicological Assessment

Direct and extensive public toxicological data for isolated Pantoprazole N-Oxide is limited. Therefore, its safety assessment is primarily driven by its classification as a potential genotoxic impurity (PGI) and is guided by the principles of the ICH M7 guideline.

Genotoxicity Assessment

The primary toxicological concern for Pantoprazole N-Oxide is genotoxicity. The N-oxide functional group is a well-known structural alert for mutagenicity.

-

In Silico Assessment: The first step in evaluating a PGI is computational toxicology. (Q)SAR (Quantitative Structure-Activity Relationship) models are used to predict the mutagenic potential based on the chemical structure. Pantoprazole N-Oxide would likely be flagged by models that identify aromatic N-oxides as a class of concern.

-

In Vitro Testing: If the impurity cannot be controlled at or below the TTC, or if in silico models are inconclusive, in vitro testing is required. The standard assay is the bacterial reverse mutation assay, or Ames test.

Experimental Protocol: Ames Test (OECD 471)

The Ames test is a cornerstone of genotoxicity testing. It evaluates the ability of a chemical to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).

-

Rationale: Different strains detect different types of mutations (e.g., frameshift vs. base-pair substitutions), providing a comprehensive screen.

-

-

Metabolic Activation (S9 Mix): Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate.

-

Rationale: Many chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes. The S9 mix simulates this in vivo condition.

-

-

Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of Pantoprazole N-Oxide to test. The highest concentration should show some cytotoxicity but not kill all the bacteria.

-

Main Experiment (Plate Incorporation Method):

-

To a test tube, add the test chemical (Pantoprazole N-Oxide at various concentrations), the bacterial culture, and either the S9 mix or a buffer.

-

Add molten top agar and briefly vortex.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Rationale: The minimal media only allows bacteria that have mutated (reverted) to grow, as they can now synthesize an essential amino acid (histidine or tryptophan) that the original tester strains cannot.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count.

-

General Toxicity Profile (Inferred from Parent Compound)

While awaiting specific data on the N-oxide, the extensive toxicological profile of the parent drug, pantoprazole sodium, provides a crucial frame of reference for the overall safety of the drug product. Key findings from nonclinical studies on pantoprazole are summarized below.

Table 1: Summary of Nonclinical Toxicology for Pantoprazole Sodium

| Toxicology Endpoint | Key Findings in Animal Models (Primarily Rodents) | References |

| Acute Toxicity | Oral LD50 values in rats were >798 mg/kg. Signs of acute toxicity included hypoactivity, ataxia, and tremor. | [10][11] |

| Carcinogenicity | Long-term (24-month) studies showed dose-related increases in gastrointestinal tumors (neuroendocrine cell tumors, papillomas, carcinomas) and liver tumors (adenomas, carcinomas) in rats. Female mice showed increased liver tumors. These findings are considered a class effect for proton pump inhibitors related to prolonged hypergastrinemia. | [12][13][14] |

| Genotoxicity | Pantoprazole was positive in some in vitro assays (human lymphocyte chromosomal aberration, one mouse micronucleus test, CHO/HGPRT forward mutation assay) but a 26-week p53+/- transgenic mouse carcinogenicity study was not positive. | [14][15] |

| Reproductive & Developmental Toxicity | No effects on fertility or evidence of teratogenicity in rats and rabbits. A pre- and post-natal study in rats noted changes in bone morphology at maternally toxic doses. | [14][15][16] |

Regulatory Framework and Risk Assessment

The management of Pantoprazole N-Oxide is dictated by the ICH M7 guideline, which provides a framework for classifying and controlling mutagenic impurities.

Given its structure, Pantoprazole N-Oxide falls into Class 3, requiring biological assessment. If an Ames test were to be positive, it would be reclassified as a Class 2 impurity and stringent controls would be required to limit patient exposure to less than 1.5 µ g/day . This necessitates highly sensitive analytical methods and robust process controls to minimize its formation during manufacturing.

Conclusion for the Drug Development Professional

The safety and toxicity profile of Pantoprazole N-Oxide is not defined by a traditional dataset of LD50 values or chronic toxicity studies. Instead, its risk profile is dominated by its classification as a potential genotoxic impurity. For the researcher and drug developer, this shifts the focus from classical toxicology to a strategy of control and mitigation.

The core directives are clear:

-

Process Control: The synthesis of pantoprazole must be optimized to minimize the formation of the N-oxide impurity.

-

Analytical Vigilance: Highly sensitive, validated, stability-indicating methods must be in place to accurately quantify the impurity in every batch of API and drug product.

-

Regulatory Compliance: A thorough understanding of the ICH M7 guideline is essential to justify the control strategy. If the impurity cannot be reliably controlled below the TTC, a negative Ames test is paramount to de-risk the compound and treat it as a standard, non-mutagenic impurity.

Ultimately, ensuring the safety of pantoprazole drug products requires a holistic approach that integrates process chemistry, analytical science, and regulatory toxicology to manage the potential risks associated with the Pantoprazole N-Oxide impurity.

References

-

Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Pantoprazole N-oxide. Retrieved from Benchchem website.[3]

-

Pfizer. (n.d.). Highlights of Prescribing Information - PROTONIX. Retrieved from Pfizer website.[16]

-

U.S. Food and Drug Administration. (2006, May 15). Pharmacology Review(s) - accessdata.fda.gov. Retrieved from fda.gov.[12]

-

U.S. National Library of Medicine. (n.d.). PANTOPRAZOLE SODIUM - DailyMed. Retrieved from dailymed.nlm.nih.gov.[13]

-

Office of Environmental Health Hazard Assessment. (n.d.). Pantoprazole and its salts. Retrieved from oehha.ca.gov.[17]

-

(2019, March 20). PrNRA-PANTOPRAZOLE.[18]

-

Benchchem. (n.d.). Pantoprazole N-oxide synthesis pathway from pantoprazole. Retrieved from Benchchem website.[4]

-

U.S. Food and Drug Administration. (2024, February 9). APPLICATION NUMBER: - 217512Orig1s000 NON-CLINICAL REVIEW(S). Retrieved from fda.gov.[15]

-

U.S. Food and Drug Administration. (n.d.). The acute toxicity of pantoprazole by the oral and intravenous route was - accessdata.fda.gov. Retrieved from fda.gov.[10]

-

ResearchGate. (2025, August 10). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Retrieved from ResearchGate.[9]

-

Pfizer Medical - US. (n.d.). PROTONIX® (pantoprazole sodium) Nonclinical Toxicology. Retrieved from pfizermedicalinformation.com.[14]

-

Pfizer Medical - US. (n.d.). PROTONIX® (pantoprazole sodium) Clinical Pharmacology. Retrieved from pfizermedicalinformation.com.[19]

-

Radhofer-Welte, S. (1999). Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. Drugs of Today, 35(10), 765-771.[20]

-

(n.d.). Synthesis of pantoprazole sodium.[21]

-

Radhofer-Welte, S. (1999). Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. Drugs Today (Barc), 35(10), 765-72.[22]

-

National Center for Biotechnology Information. (2025, July 6). Pantoprazole - StatPearls. Retrieved from NCBI Bookshelf.[1]

-

Google Patents. (n.d.). CN111100115A - Method for preparing pantoprazole nitrogen oxide. Retrieved from patents.google.com.[6]

-

Google Patents. (n.d.). CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof. Retrieved from patents.google.com.[7]

-

Cayman Chemical. (2025, August 14). Safety Data Sheet - Pantoprazole. Retrieved from caymanchem.com.

-

MedChemExpress. (2025, January 2). Pantoprazole sodium-SDS. Retrieved from medchemexpress.com.[23]

-

Fisher Scientific. (2016, March 1). SAFETY DATA SHEET - Pantoprazole sodium salt hydrate. Retrieved from fishersci.com.[24]

-

ClinPGx. (n.d.). Pantoprazole Pathway, Pharmacokinetics. Retrieved from clinpgx.org.[25]

-

ResearchGate. (2020, October 25). (PDF) Teratogenic Effects of Pantoprazole on the Pregnant Rats and Their Fetuses during Gestation. Retrieved from ResearchGate.[26]

-

National Center for Biotechnology Information. (n.d.). Pantoprazole Sodium. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[27]

-

Semantic Scholar. (n.d.). Process Improvement on the Synthesis of Pantoprazole Sodium. Retrieved from semanticscholar.org.[28]

-

Medline. (n.d.). SAFETY DATA SHEET. Retrieved from medline.com.[29]

-

Spectrum Pharmacy Products. (2019, August 9). SAFETY DATA SHEET - Pantoprazole Sodium, USP. Retrieved from spectrumrx.com.[30]

-

AKJournals. (2020, February 19). HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. Retrieved from akjournals.com.[8]

-

ACS Publications. (2017, September 6). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega.[2]

-

PubMed. (2020, October 15). Dose and time-dependent toxicological impact of pantoprazole on vascular endothelium and renal tissue. Retrieved from pubmed.ncbi.nlm.nih.gov.[31]

-

Der Pharma Chemica. (n.d.). Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. Retrieved from derpharmachemica.com.[32]

-

Ovid. (n.d.). Structural identification and characterization of potential impurities of pantoprazole sodium1. Retrieved from ovid.com.[33]

-

Santa Cruz Biotechnology. (n.d.). Pantoprazole Sodium. Retrieved from scbt.com.[34]

-

PubMed. (2011, August 4). Toxicology and toxicokinetics of oral pantoprazole in neonatal and juvenile dogs. Retrieved from pubmed.ncbi.nlm.nih.gov.[35]

-

Pfizer. (2006, November 1). Safety Data Sheet. Retrieved from pfizer.com.[11]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pantoprazole sodium hydrate. Retrieved from carlroth.com.[36]

-

U.S. Food and Drug Administration. (n.d.). 20988 Protonix Pharmacology Review. Retrieved from fda.gov.[37]

-

Pfizer. (2007, January 4). Material Safety Data Sheet - Pantoprazole Tablets. Retrieved from pfizer.com.[38]

-

U.S. Food and Drug Administration. (2022, March 15). protonix - This label may not be the latest approved by FDA. Retrieved from fda.gov.[39]

-

MedchemExpress.com. (n.d.). Pantoprazole N-oxide. Retrieved from medchemexpress.com.[5]

Sources

- 1. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN111100115A - Method for preparing pantoprazole nitrogen oxide - Google Patents [patents.google.com]

- 7. CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof - Google Patents [patents.google.com]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. PANTOPRAZOLE SODIUM [dailymed.nlm.nih.gov]

- 14. pfizermedical.com [pfizermedical.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. labeling.pfizer.com [labeling.pfizer.com]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. pfizermedical.com [pfizermedical.com]

- 20. Portico [access.portico.org]

- 21. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]

- 22. Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. fishersci.com [fishersci.com]

- 25. ClinPGx [clinpgx.org]

- 26. researchgate.net [researchgate.net]

- 27. Pantoprazole Sodium | C16H14F2N3NaO4S | CID 15008962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. semanticscholar.org [semanticscholar.org]

- 29. medline.com [medline.com]

- 30. spectrumrx.com [spectrumrx.com]

- 31. Dose and time-dependent toxicological impact of pantoprazole on vascular endothelium and renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. derpharmachemica.com [derpharmachemica.com]

- 33. ovid.com [ovid.com]

- 34. datasheets.scbt.com [datasheets.scbt.com]

- 35. Toxicology and toxicokinetics of oral pantoprazole in neonatal and juvenile dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. carlroth.com [carlroth.com]

- 37. accessdata.fda.gov [accessdata.fda.gov]

- 38. cdn.pfizer.com [cdn.pfizer.com]

- 39. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Technical Guide: Preparation and Handling of Pantoprazole N-Oxide Sodium Salt Reference Standard Solutions

Executive Summary & Scientific Context

In the high-stakes environment of pharmaceutical quality control, the accurate quantification of Pantoprazole N-Oxide (Pharmacopeial status: USP Related Compound A / EP Impurity A) is critical. As a primary oxidative degradation product of Pantoprazole, its presence indicates compromised stability or manufacturing stress.

This guide provides a robust, field-proven protocol for preparing Pantoprazole N-Oxide Sodium Salt reference standard solutions. Unlike simple dissolution, this process requires strict adherence to pH control and light protection due to the inherent instability of the benzimidazole moiety in acidic environments and the photosensitivity of the N-oxide group.

Chemical Profile: Pantoprazole N-Oxide Sodium Salt

| Property | Detail |

| Common Name | Pantoprazole N-Oxide (Sodium Salt) |

| Pharmacopeial Designation | USP Related Compound A; EP Impurity A |

| CAS Number | 1279822-90-0 (Sodium Salt); 953787-60-5 (Free Acid) |

| Molecular Formula | C₁₆H₁₄F₂N₃NaO₅S |

| Molecular Weight | ~421.35 g/mol (Sodium Salt) |

| Solubility Profile | Soluble in Methanol, Water (pH > 7), and alkaline buffers.[1][2][] |

Critical Handling Parameters (The "Why" Behind the Protocol)

Before uncapping the vial, you must understand the three enemies of this standard. Failure to mitigate these will lead to OOS (Out of Specification) results.

A. pH-Dependent Stability (The Benzimidazole Trap)

Pantoprazole and its derivatives are acid-labile . In acidic media (pH < 5), the benzimidazole ring undergoes rearrangement, rapidly degrading the standard.

-

Operational Rule: Never use pure water or acidic diluents for the initial dissolution. Always use an alkalizing agent (NaOH or TEA) or a solvent mixture with a pH > 8.0.

B. Photolytic Degradation

The N-oxide functionality is susceptible to photolysis. Exposure to standard laboratory fluorescent lighting for even 30 minutes can induce measurable degradation.

-

Operational Rule: Use low-actinic (amber) glassware for all steps. If amber volumetric flasks are unavailable, wrap clear flasks in aluminum foil immediately.

C. Hygroscopicity & Weighing Accuracy

The sodium salt form is hygroscopic. It absorbs atmospheric moisture, which alters the effective mass of the standard.

-

Operational Rule: Equilibrate the vial to room temperature before opening to prevent condensation. Use a specific water content correction factor (from CoA) or perform TGA/KF immediately before weighing if the standard has been stored after opening.

Reagents and Equipment

-

Reference Standard: Pantoprazole N-Oxide Sodium Salt (Primary or Secondary Standard with valid CoA).

-

Diluent (Alkaline): 0.02 N Sodium Hydroxide (NaOH) OR a mixture of Acetonitrile:Water:Triethylamine (Adjusted to pH 9.0).

-

Recommendation: Use 0.02 N NaOH for initial dissolution to ensure salt stability.

-

-

Solvent B: Acetonitrile (HPLC Grade).

-

Glassware: Class A Amber Volumetric Flasks (10 mL, 50 mL, 100 mL).

-

Filtration: 0.45 µm PTFE or Nylon syringe filters (Do not use PVDF if not validated for adsorption).

Step-by-Step Preparation Protocol

Phase 1: Preparation of Diluent Systems

-

Diluent A (Dissolution Medium): 0.02 N NaOH.

-

Preparation: Dissolve 0.8 g NaOH pellets in 1 L of degassed water.

-

-

Diluent B (Mobile Phase Compatible): 50:50 Acetonitrile : 0.02 N NaOH.

Phase 2: Stock Standard Solution Preparation (Target: 0.1 mg/mL)

-

Equilibration: Remove the Reference Standard vial from the refrigerator (2-8°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator.

-

Weighing: Accurately weigh 10.0 mg of Pantoprazole N-Oxide Sodium Salt into a 100 mL amber volumetric flask .

-

Note: Record the weight to 0.01 mg precision.

-

-

Initial Dissolution: Add 5 mL of Acetonitrile to the flask. Swirl gently to wet the solid.

-

Activation: Add 20 mL of Diluent A (0.02 N NaOH) .

-

Sonication: Sonicate for 5 minutes. Ensure the bath temperature does not exceed 25°C (use ice packs if necessary).

-

Check: Solution must be clear and colorless.

-

-

Dilution: Dilute to volume with Diluent A . Mix well by inverting 10 times.

-

Label: "Stock Std - Pantoprazole N-Oxide - 100 µg/mL".

-

Phase 3: Working Standard Solution (Target: 5 µg/mL or as per method)

-

Transfer: Pipette 5.0 mL of the Stock Solution into a 100 mL amber volumetric flask .

-

Dilution: Dilute to volume with Diluent B (50:50 ACN:NaOH) .

-

Why change diluent? This matches the mobile phase organic ratio closer than pure aqueous base, preventing peak distortion during injection.

-

-

Filtration: Filter a portion through a 0.45 µm PTFE filter into an amber HPLC vial. Discard the first 2 mL of filtrate to saturate the filter membrane.

Workflow Visualization (DOT Diagram)

Caption: Step-by-step workflow for the preparation of stable Pantoprazole N-Oxide Sodium Salt reference solution, highlighting critical stabilization steps.

Calculation of Potency

To ensure the standard concentration is accurate, apply the following correction formula using data from the Certificate of Analysis (CoA):

Note: If the CoA potency is already reported on an "As-is" basis (accounting for water and solvents), omit the water content correction factor.

System Suitability & Troubleshooting

Acceptance Criteria (Typical USP/EP)

-

Resolution (Rs): NLT 10.0 between Pantoprazole N-Oxide (Impurity A) and Pantoprazole Sodium peaks. N-Oxide typically elutes before the main peak.

-

Tailing Factor: NMT 1.5.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Recovery < 95% | Degradation due to acidic pH. | Ensure 0.02 N NaOH is fresh. Verify pH of final solution is > 8.0. |

| Extra Peaks | Photolytic degradation. | Was the solution exposed to light? Re-prepare in amber glassware. |

| Drifting Retention Time | Mobile phase pH instability. | Pantoprazole is sensitive to mobile phase pH. Ensure buffer is buffered correctly (e.g., Phosphate pH 7.0). |

| Precipitation | Salt insolubility in high organic. | Ensure the Diluent B contains enough water/buffer (at least 40-50%). |

References

-

United States Pharmacopeia (USP). Pantoprazole Sodium Monograph: Organic Impurities. USP-NF.[][4]

-

European Pharmacopoeia (Ph.[][5][6] Eur.). Pantoprazole Sodium Sesquihydrate: Impurity A.[]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23656392, Pantoprazole N-oxide.

-

BenchChem. Comparative Stability Analysis: Pantoprazole N-oxide vs. Pantoprazole Sulfone.

-

ChemicalBook. Pantoprazole N-Oxide Sodium Salt Properties and Suppliers.

Sources

Solubility of Pantoprazole N-Oxide Sodium Salt in organic solvents

An Application Note on the Solubility of Pantoprazole N-Oxide Sodium Salt in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Pantoprazole N-Oxide is a primary metabolite and a known process-related impurity of Pantoprazole, a widely prescribed proton pump inhibitor.[1][2] The sodium salt form, Pantoprazole N-Oxide Sodium Salt, is of significant interest in pharmaceutical development for its potential use as a reference standard and in the characterization of drug stability profiles. Understanding its solubility in various organic solvents is paramount for developing robust analytical methods (e.g., HPLC, UPLC), designing effective purification strategies, and conducting forced degradation studies. This application note provides a comprehensive guide to the solubility of Pantoprazole N-Oxide Sodium Salt, synthesizing theoretical principles with practical, field-proven experimental protocols for its determination.

Introduction: The Significance of Solubility Profiling

In pharmaceutical sciences, solubility is a critical physicochemical parameter that influences a drug's entire lifecycle, from discovery to formulation.[3] For a compound like Pantoprazole N-Oxide Sodium Salt, a thorough understanding of its solubility characteristics in organic solvents is essential for several reasons:

-

Analytical Method Development: The choice of diluent for preparing standard and sample solutions in chromatographic analysis is dictated by solubility. Poor solubility can lead to inaccurate quantification and method variability.

-

Purification and Crystallization: The selection of appropriate anti-solvents and crystallization media depends on precise solubility data to ensure high yield and purity of the isolated compound.

-

Formulation Studies: While the final dosage form is often aqueous-based, organic solvents are frequently used in intermediate processing steps. Knowledge of solubility helps prevent precipitation and ensures process efficiency.

This guide provides both the foundational knowledge and the practical steps required for researchers to accurately assess and utilize the solubility data of Pantoprazole N-Oxide Sodium Salt.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] Pantoprazole N-Oxide Sodium Salt (C₁₆H₁₄F₂N₃NaO₅S) is a complex molecule whose solubility is influenced by several structural features.[4]

-

Polarity: The presence of the N-oxide, sulfinyl, and benzimidazole groups, coupled with its ionic sodium salt nature, renders the molecule highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents (e.g., DMSO, DMF, alcohols) compared to nonpolar solvents (e.g., hexane, toluene).

-

Hydrogen Bonding: The molecule has potential hydrogen bond donors (N-H) and numerous acceptors (S=O, N-O, O-CH₃), allowing for strong interactions with protic solvents like methanol and ethanol.

-

Ionic Nature: As a sodium salt, the compound can dissociate in sufficiently polar solvents. This ionic character significantly enhances its solubility in polar media compared to its free-acid/base counterpart.

The interplay of these factors dictates the solubility profile. For instance, while highly polar, the large organic scaffold may limit solubility in water, making polar aprotic solvents like DMSO and DMF particularly effective.

Reported Solubility Data

Quantitative solubility data for Pantoprazole N-Oxide Sodium Salt is not extensively documented in publicly available literature. However, data for the parent N-oxide compound provides a valuable baseline.

| Solvent | Solvent Type | Reported Solubility (Pantoprazole N-Oxide) | Source |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 14 mg/mL | [1] |

| Dimethylformamide (DMF) | Polar Aprotic | 14 mg/mL | [1] |

| Methanol | Polar Protic | Slightly soluble | [1][5] |

| Ethanol | Polar Protic | Slightly soluble | [1] |

| Chloroform | Nonpolar | Slightly soluble (with heating) | [1] |

Note: The data above is for Pantoprazole N-Oxide. The corresponding sodium salt is expected to have a different but related solubility profile, generally exhibiting higher solubility in polar protic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This section details a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of Pantoprazole N-Oxide Sodium Salt. This method is considered the gold standard for its accuracy and reliability.[6][7]

Rationale for Method Selection

The shake-flask method involves agitating an excess of the solid compound in the solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved states.[6] This contrasts with kinetic solubility assays, which measure the precipitation of a compound from a DMSO stock solution and are better suited for high-throughput screening.[8][9] For the definitive characterization required in later-stage development, the thermodynamic approach is superior.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the complete experimental workflow.

Caption: A step-by-step workflow for the shake-flask method.

Materials and Equipment

-

Solute: Pantoprazole N-Oxide Sodium Salt (high purity reference standard)

-

Solvents: HPLC-grade organic solvents of interest (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Step-by-Step Procedure

-

Preparation of Slurries:

-

Accurately weigh approximately 10-20 mg of Pantoprazole N-Oxide Sodium Salt directly into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibration.

-

Carefully add 1.0 mL of the selected organic solvent to the vial.

-

Securely cap the vial. Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Causality Check: Agitation ensures continuous interaction between the solute and solvent, while a constant temperature is critical as solubility is temperature-dependent.

-

Allow the slurries to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure stable equilibrium is reached and to rule out any potential phase transitions to a more stable, less soluble form.[7]

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Self-Validation Step: This step is crucial. The goal is to isolate the clear, saturated supernatant without disturbing the solid pellet. Alternatively, for less dense solids, draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter. This removes any fine particulates that could falsely elevate the measured concentration.

-

-

Quantification:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a pre-filled volumetric flask or vial containing a suitable diluent. The diluent should be a solvent in which the compound is freely soluble to prevent precipitation upon dilution (often the mobile phase for HPLC).

-

Perform a serial dilution to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples using a validated HPLC or UV-Vis method. A typical UV maximum for pantoprazole-related compounds is around 290 nm.[1][10]

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant by applying the dilution factor.

-

The final solubility is reported in mg/mL or molarity.

-

Visualizing Solute-Solvent Interactions

The solubility behavior can be understood by visualizing the molecular interactions at play.

Caption: Dominant intermolecular forces driving solubility.

Conclusion

The solubility of Pantoprazole N-Oxide Sodium Salt in organic solvents is a critical parameter for pharmaceutical scientists. Due to its polar and ionic nature, it is expected to be most soluble in polar solvents like DMSO, DMF, and to a lesser extent, polar protic solvents like methanol and ethanol. This application note provides the theoretical framework for understanding its behavior and a detailed, robust shake-flask protocol for its experimental determination. By following this guide, researchers can generate accurate and reliable solubility data essential for advancing their analytical and developmental objectives.

References

-

Title: Pantoprazole Sodium – Arasto Source: Arasto Pharmaceutical Chemicals Inc. URL: [Link]

-

Title: Preformulation Studies of Pantoprazole: Fundamental Part of Formulation Design Source: Scholars Middle East Publishers URL: [Link]

-

Title: Pantoprazole Sodium Source: ResearchGate (citing Analytical Profiles of Drug Substances and Excipients) URL: [Link]

-

Title: Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

-

Title: Development And In-Vitro Evaluation of Pantoprazole Sodium cocrystals Source: International Journal of Pharmaceutical and Biological Science Archive URL: [Link]

-

Title: Solubility studies of Pantoprazole Sodium for different solvents Source: ResearchGate URL: [Link]

-

Title: ADME Solubility Assay Source: BioDuro URL: [Link]

-

Title: Predicting drug solubility in organic solvents mixtures Source: Chemical Engineering Science, Elsevier URL: [Link]

-

Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

-

Title: Development and assessment of pantoprazole sodium fast-dissolving tablets Source: JOURNAL OF PHARMA INSIGHTS AND RESEARCH URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

-

Title: Pantoprazole N-Oxide Sodium Salt Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]

-

Title: Pantoprazole N-Oxide Source: Allmpus URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. allmpus.com [allmpus.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ijpba.in [ijpba.in]

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Overlapping of Pantoprazole and its N-Oxide Impurity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Pantoprazole and its N-Oxide impurity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to resolve these specific analytical hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: Why do Pantoprazole and its N-Oxide impurity frequently co-elute in reversed-phase HPLC?

Pantoprazole and its N-Oxide impurity exhibit a high degree of structural similarity. The N-Oxide is formed by the oxidation of the pyridine nitrogen atom in the Pantoprazole molecule.[1][2][3] This subtle change results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to near-identical retention times under many standard reversed-phase chromatography conditions. Their comparable pKa values also mean that their ionization state, a key driver of retention in RP-HPLC, changes similarly with mobile phase pH, making separation challenging.

Q2: What are the primary risks associated with the co-elution of the Pantoprazole API and its N-Oxide impurity?

The co-elution of an active pharmaceutical ingredient (API) and its impurity poses significant risks to data integrity and patient safety. Key concerns include:

-

Inaccurate Quantification: If the impurity peak is hidden under the main API peak, the area of the API will be overestimated, leading to an incorrect assay value. Conversely, the impurity level will be underestimated, potentially falling below the limit of quantification (LOQ) even when present at unacceptable levels.[4]

-

Regulatory Non-Compliance: Regulatory bodies like the ICH require that analytical methods used for stability testing and quality control be "stability-indicating." This means the method must be able to separate the API from its degradation products and impurities to ensure accurate measurement of both.[5][6] A method with co-eluting peaks fails this critical requirement.

-

Compromised Safety and Efficacy: The N-Oxide is a known degradation product and process impurity.[7][8][9] Failure to accurately quantify it means that a drug product could be released with impurity levels that exceed safety thresholds, potentially impacting its safety and efficacy profile.

Q3: I suspect peak overlapping is occurring in my chromatogram. What is the first diagnostic step I should take?

The most immediate and accessible diagnostic tool is Peak Purity Analysis using a Photodiode Array (PDA) or Diode Array (DAD) detector.[4][10] A PDA detector acquires full UV-Vis spectra at multiple points across the chromatographic peak.[10] Software algorithms then compare these spectra. If the peak represents a single, pure compound, all spectra should be identical. Spectral differences across the peak (e.g., at the upslope vs. the downslope) strongly indicate the presence of a co-eluting impurity.[4][11]

However, it is crucial to remember that a "pure" result from a PDA analysis is not definitive proof of purity.[4] If the impurity has a very similar spectrum to the API or is present at a very low concentration, PDA analysis may not detect it. Therefore, while it's an excellent first step, further method optimization and orthogonal techniques like LC-MS may be required for confirmation.[12][13]

Troubleshooting Guide: From Co-elution to Resolution

This section provides in-depth, cause-and-effect solutions to common separation challenges.

Q: My PDA analysis suggests impurity. How can I use the mobile phase to resolve the Pantoprazole and N-Oxide peaks?

The mobile phase is your most powerful tool for manipulating selectivity in reversed-phase HPLC. Here’s how to approach it systematically.

1. Adjusting Mobile Phase pH: This is the most critical parameter for ionizable compounds like Pantoprazole.

-

The Science: The retention of Pantoprazole and its N-Oxide is highly dependent on their ionization state. By adjusting the mobile phase pH, you can alter the charge on one or both molecules, which significantly impacts their interaction with the hydrophobic C18 stationary phase. Even a small difference in their pKa values can be exploited to achieve separation.

-

Practical Steps:

-

Experiment with different pH values for the aqueous buffer component of your mobile phase. A good starting point is to test pH values around the pKa of the compounds.

-

For Pantoprazole, which is known to degrade in acidic conditions, exploring a pH range from neutral to slightly alkaline (e.g., pH 6.0 to 8.0) is often effective.[14][15] A study by Pandey et al. (2012) successfully used a phosphate buffer at pH 7.0 to achieve resolution.[15]

-

Ensure your column is stable at the chosen pH. Standard silica-based C18 columns are typically limited to a pH range of 2.0-8.0.

-

2. Modifying the Organic Solvent: The choice and ratio of the organic modifier affect selectivity.

-

The Science: While acetonitrile and methanol are the most common organic solvents, they interact differently with analytes and the stationary phase. Acetonitrile is generally a stronger solvent (leading to shorter retention times) and can offer different selectivity due to its dipole-dipole interactions. Methanol, being a protic solvent, can engage in hydrogen bonding, which may provide an alternative separation mechanism.

-

Practical Steps:

-

If you are using acetonitrile, try substituting it with methanol, or vice-versa.

-

Experiment with ternary mixtures (e.g., water/acetonitrile/methanol) to fine-tune selectivity.

-

Adjust the gradient slope. A shallower gradient provides more time for the closely eluting peaks to separate. A linear gradient program is often a good starting point for impurity analysis.[9]

-

Q: Mobile phase optimization isn't enough. Can changing the HPLC column improve my separation?

Absolutely. The stationary phase provides the primary surface for analyte interaction, and changing it can introduce new separation mechanisms.

-

The Science: Not all C18 columns are the same. Differences in silica purity, particle size, pore size, carbon load, and end-capping can lead to significant variations in selectivity. Beyond C18, alternative stationary phases can offer unique interactions.

-

Recommended Column Chemistries:

-

High-Density C18: These are the most commonly used and a good starting point, offering high hydrophobicity.[16]

-

Phenyl-Hexyl: Phenyl columns introduce π-π interactions, which can be highly effective for separating aromatic compounds like Pantoprazole and its N-Oxide. If your molecules have accessible aromatic rings, this alternative selectivity mechanism can be the key to resolution. A recent study developed a rapid UPLC method using a Biphenyl column for this very purpose.[5]

-

C8 (Octyl Silane): C8 columns are less hydrophobic than C18.[16] This can be useful if your analytes are too strongly retained on a C18, and it may offer different selectivity.

-

| Stationary Phase | Primary Interaction Mechanism | Best Suited For... |

| C18 (Octadecyl) | Hydrophobic | General-purpose separation of moderately polar compounds. Most common starting point.[16] |

| C8 (Octyl) | Hydrophobic (less than C18) | Analytes with high retention on C18; may offer different selectivity.[16] |

| Phenyl | Hydrophobic & π-π interactions | Aromatic compounds, offering an alternative selectivity to C18/C8.[5] |